8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one
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Overview
Description
8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1’-cyclobutane]-5-one is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique spirocyclic structure, which includes a bromine atom and a cyclobutane ring fused to a benzoxazepine core. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of substituted isoindole derivatives to access the benzoxazepine structure . The reaction conditions often include the use of microwave heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, such as copper, to enhance the efficiency of the cyclization reactions . Additionally, the use of deep eutectic solvents has been explored to improve the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1’-cyclobutane]-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazepines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: Benzoxazepine derivatives have shown promise in biological studies, including anticancer activity.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1’-cyclobutane]-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1’-cyclobutane]-5-one is unique due to its spirocyclic structure, which distinguishes it from other benzoxazepine derivatives. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H12BrNO2 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
8-bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one |
InChI |
InChI=1S/C12H12BrNO2/c13-8-2-3-9-10(6-8)16-12(4-1-5-12)7-14-11(9)15/h2-3,6H,1,4-5,7H2,(H,14,15) |
InChI Key |
HTMZKJBKSDNFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC(=O)C3=C(O2)C=C(C=C3)Br |
Origin of Product |
United States |
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